N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c26-21(13-15-30(27,28)18-9-2-1-3-10-18)25(16-17-8-6-7-14-23-17)22-24-19-11-4-5-12-20(19)29-22/h1-12,14H,13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIOQTRCSMLKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common route starts with the formation of the benzo[d]thiazole ring, followed by the introduction of the phenylsulfonyl group through sulfonation reactions. The final step involves the coupling of the pyridin-2-ylmethyl group to the propanamide backbone under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. The structure may enhance the ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes. In vitro studies have shown potent activity against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
Anti-inflammatory Effects
The sulfonamide group in the compound plays a crucial role in modulating inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory mediators. Studies have demonstrated significant inhibition of COX enzymes, indicating potential for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Anticancer Potential
Research suggests that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Preclinical trials have shown promising results for related compounds in inducing apoptosis in various cancer cell lines.
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | IC50/MIC Values | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 5 µg/mL | |
| Compound B | Anti-inflammatory | IC50 = 12 µM | |
| Compound C | Anticancer (breast cancer) | IC50 = 10 µM | |
| This compound | Potentially active (under investigation) | TBD |
Antimicrobial Testing
In vitro studies on related benzothiazole compounds have indicated potent activity against Staphylococcus aureus and Escherichia coli. These findings suggest that N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide may possess similar efficacy.
Anti-inflammatory Studies
A study evaluating the anti-inflammatory properties of related compounds demonstrated significant inhibition of COX enzymes, indicating potential for developing new NSAIDs based on this compound's structure.
Anticancer Research
In preclinical trials, certain benzothiazole derivatives showed promising results in inducing apoptosis in cancer cell lines. This suggests that this compound could be explored further for anticancer applications.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction pathways, where the compound affects the phosphorylation state of key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- The pyridinylmethyl group in the target compound distinguishes it from simpler benzothiazole-propanamide derivatives (e.g., 3a) and may enhance interactions with aromatic residues in biological targets .
- Sulfonyl groups (phenylsulfonyl vs. benzylsulfonyl) influence electronic properties and solubility .
Yield Comparison :
- Lower yields (e.g., 16–21% in ) are common for complex benzothiazole derivatives due to steric hindrance and purification challenges .
SAR Insights :
- Pyridinylmethyl and sulfonyl groups may enhance target specificity compared to simpler alkyl or aryl substituents.
- Halogenation (Br, Cl) on benzothiazole improves metabolic stability but may reduce solubility .
Physicochemical Properties
Key Trends :
- Halogenation elevates LogP, favoring lipid bilayer penetration .
Biological Activity
N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of the benzothiazole derivative family, which is known for a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C22H19N3O3S2
- Molecular Weight : 437.5 g/mol
- CAS Number : 886905-43-7
Antimicrobial and Antitubercular Properties
Research indicates that derivatives of this compound show significant antimicrobial and antitubercular activity. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth and viability.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The benzothiazole moiety may play a crucial role in binding to enzymes or receptors that are vital for microbial survival and proliferation.
Case Studies and Research Findings
-
Antidepressant Activity :
A study explored the antidepressant effects of related benzothiazole derivatives, revealing that certain compounds significantly reduced immobility duration in forced swimming tests, suggesting potential therapeutic applications for mood disorders . -
Anticonvulsant Effects :
Another investigation highlighted the anticonvulsant properties of benzothiazole derivatives, with some compounds exhibiting effective dose values comparable to established anticonvulsants like phenobarbital . This suggests that this compound may also possess similar neuroprotective qualities.
Comparative Analysis with Related Compounds
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Benzothiazole Core : Reaction of benzo[d]thiazol-2-amine with appropriate sulfonyl and pyridine derivatives.
- Coupling Reactions : Utilization of coupling agents to facilitate the formation of the desired amide bond.
These synthetic routes are crucial for producing compounds with high yields and purity for biological testing.
Q & A
Q. What are the key synthetic routes for N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide, and what reagents/conditions are critical?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions .
- Step 2 : Introduction of the phenylsulfonyl group through sulfonylation using reagents like benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 3 : N-alkylation of the pyridin-2-ylmethyl group via coupling reactions with coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Key conditions : Solvent choice (e.g., ethanol, DMF), temperature control (reflux at 80–100°C), and purification via column chromatography .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton/carbon environments, e.g., distinguishing benzothiazole aromatic signals from pyridine and sulfonyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 467.12 for C₂₂H₁₉N₃O₃S₂) .
- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .
Q. What are the common chemical reactions involving this compound’s functional groups?
- Amide Hydrolysis : Reacts with strong acids/bases (e.g., HCl/NaOH) to yield carboxylic acid and amine derivatives .
- Sulfonyl Group Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl moiety to a thioether .
- Pyridine Methylation : Quaternization with methyl iodide forms a pyridinium salt, altering solubility and reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency compared to ethanol .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reaction yields in Suzuki-Miyaura steps for aryl substitutions .
- Flow Chemistry : Continuous flow reactors reduce side reactions in multi-step syntheses, achieving >90% purity .
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?
- Cross-Validation : Combine NMR with X-ray crystallography to resolve ambiguous NOE (nuclear Overhauser effect) signals in stereochemical assignments .
- Density Functional Theory (DFT) : Computational modeling predicts IR/NMR spectra to validate experimental data .
- Dose-Response Assays : Replicate biological activity tests (e.g., IC₅₀) under standardized conditions to address variability in cytotoxicity results .
Q. What computational strategies predict this compound’s binding affinity to biological targets?
- Molecular Docking : Software like AutoDock Vina simulates interactions with kinases (e.g., EGFR), identifying key hydrogen bonds between the sulfonyl group and Lys721 .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing sulfonyl) with anticancer activity using Hammett constants .
Q. How do structural modifications (e.g., substituents on benzothiazole or pyridine) impact biological activity?
- Electron-Withdrawing Groups : Fluorine at the benzothiazole 4-position enhances anticancer activity by increasing electrophilicity and target binding .
- Pyridine Methylation : Quaternization improves water solubility but reduces blood-brain barrier permeability .
- Sulfonyl vs. Thioether : Sulfonyl groups increase metabolic stability compared to thioethers, as shown in pharmacokinetic studies .
Q. What in vitro/in vivo assays are recommended to evaluate therapeutic potential?
- Anticancer Screening : MTT assays on HeLa or MCF-7 cells, with IC₅₀ values <10 µM indicating high potency .
- Antimicrobial Testing : Broth microdilution against S. aureus (MIC ≤8 µg/mL) and C. albicans .
- In Vivo Toxicity : Zebrafish models assess acute toxicity (LD₅₀ >100 mg/kg) and organ-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
